Cas no 915-35-5 (Hecogenin acetate)

Hecogenin acetate structure
Hecogenin acetate structure
Product Name:Hecogenin acetate
CAS-Nr.:915-35-5
MF:C29H44O5
MW:472.656669616699
MDL:MFCD00005088
CID:806483
PubChem ID:87570924
Update Time:2024-10-26

Hecogenin acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spirostan-12-one,3-(acetyloxy)-, (3b,5a,25R)-
    • Hecogenin Acetate
    • 5K0WKD513R
    • C29H44O5
    • NSC15489
    • HECOGENIN, ACETATE
    • 12-Oxo-5-alpha-spirostan-3-beta-yl acetate
    • Hecogenin Acetate , 90%
    • Hecogenin acetate, >=90%
    • CVKZWRTYHCDWTE-RSEFXUKDSA-N
    • V5214
    • (3β,5α,25R)-3-(Acetyloxy)spirostan-12-one (ACI)
    • 5α,25D-Spirostan-12-one, 3β-hydroxy-, acetate (6CI, 7CI)
    • 5α-Spirostan-12-one, 3β-hydroxy-, acetate, (25R)- (8CI)
    • Spiro[8H-naphth[2′,1′:4,5]indeno[2,1-b]furan-8,2′-[2H]pyran], spirostan-12-one deriv. (ZCI)
    • 3β-Acetoxy-5α-spirostan-12-one
    • NSC 15489
    • 5alpha,25D-Spirostan-12-one, 3beta-hydroxy-, acetate
    • UNII-5K0WKD513R
    • (3beta,5alpha,25R)-3-(Acetyloxy)spirostan-12-one; 3beta-Hydroxy-5alpha,25D-spirostan-12-one Acetate; Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2'-[2H]pyran] Spirostan-12-one deriv.; 3beta-Acetoxy-5alpha-spirostan-12-one; NSC 15489;
    • 5alpha-Spirostan-12-one, 3beta-hydroxy-, acetate, (25R)-
    • 12-OXO-5-.ALPHA.-SPIROSTAN-3-.BETA.-YL ACETATE
    • (22R,25R)-3BETA-ACETOXY-5ALPHA-SPIROSTANE-12-ONE
    • Spirostan-12-one, 3-(acetyloxy)-, (3b,5a,25R)-
    • 3beta-Acetoxy-5alpha-spirostan-12-one
    • 915-35-5
    • 5.alpha.-Spirostan-12-one, acetate, (25R)-
    • (3beta,5alpha,25R)-12-oxospirostan-3-yl acetate
    • (22R,25R)-3.BETA.-ACETOXY-5.ALPHA.-SPIROSTANE-12-ONE
    • Q27262471
    • 3beta-acetoxy-(25r)-5alpha-spirostan-12-one
    • J195.206D
    • AI3-44894
    • 5.alpha.-Spirostan-12-one, 3.beta.-hydroxy-, acetate, (25R)-
    • (3.BETA.,5.ALPHA.,25R)-12-OXOSPIROSTAN-3-YL ACETATE
    • ((1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icosane-6,2'-oxane)-16-yl) acetate
    • (22R,25R)-12-OXO-28-OXA-5.ALPHA.-SPIROSOLANE-3.BETA.-OL ACETATE
    • CHEMBL2332640
    • 5.ALPHA.,25D-SPIROSTAN-12-ONE, 3.BETA.-HYDROXY-, ACETATE
    • Hecogenin Acetate, 90%
    • CHEBI:168130
    • SCHEMBL353226
    • HY-126941
    • NSC-15489
    • (-)-Hecogenin acetate
    • Spirostan-12-one, 3-(acetyloxy)-, (3beta,5alpha,25R)-
    • MFCD00005088
    • Spirostan-12-one, 3-(acetyloxy)-, (3.beta.,5.alpha.,25R)-
    • Hecogenin acetic acid
    • EINECS 213-021-7
    • CS-0108520
    • (22R,25R)-12-OXO-28-OXA-5ALPHA-SPIROSOLANE-3BETA-OL ACETATE
    • [(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate
    • 3.BETA.-ACETOXY-5.ALPHA.-SPIROSTAN-12-ONE
    • Hecogenin acetate
    • MDL: MFCD00005088
    • Inchi: 1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3/t16-,17+,19+,20+,21-,22+,23+,24+,26+,27+,28-,29-/m1/s1
    • InChI-Schlüssel: CVKZWRTYHCDWTE-RSEFXUKDSA-N
    • Lächelt: C[C@]12C(=O)C[C@@H]3[C@]4(CC[C@H](OC(=O)C)C[C@@H]4CC[C@H]3[C@@H]1C[C@@H]1O[C@@]3(OC[C@H](C)CC3)[C@H]([C@H]21)C)C

Berechnete Eigenschaften

  • Genaue Masse: 472.31900
  • Monoisotopenmasse: 472.31887450g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 871
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 12
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 61.8
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 5.4

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Kristalle.
  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: 246-248 °C (dec.) (lit.)
  • Siedepunkt: 557.5±50.0 °C at 760 mmHg
  • Flammpunkt: 264.7±18.1 °C
  • Brechungsindex: -4 ° (C=1, Dioxane)
  • PSA: 61.83000
  • LogP: 5.54360
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±1.5 mmHg at 25°C

Hecogenin acetate Sicherheitsinformationen

Hecogenin acetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H129950-250mg
Hecogenin Acetate, 90%
915-35-5
250mg
$ 150.00 2023-09-07
TRC
H129950-1g
Hecogenin Acetate, 90%
915-35-5
1g
$ 316.00 2023-09-07
TRC
H129950-2.5g
Hecogenin Acetate, 90%
915-35-5
2.5g
$ 518.00 2023-09-07
S e l l e c k ZHONG GUO
S6373-5mg
Hecogenin acetate
915-35-5
5mg
¥794.95 2022-04-26
S e l l e c k ZHONG GUO
S6373-25mg
Hecogenin acetate
915-35-5
25mg
¥2375.27 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862305-250mg
Hecogenin Acetate
915-35-5 ≥90%(GC)
250mg
¥143.10 2022-01-10
abcr
AB136453-1 g
Hecogenin acetate, 90%; .
915-35-5 90%
1 g
€60.40 2023-07-20
abcr
AB136453-5 g
Hecogenin acetate, 90%; .
915-35-5 90%
5 g
€141.70 2023-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71858-1g
Hecogenin Acetate
915-35-5 98%
1g
¥740.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71858-5g
Hecogenin Acetate
915-35-5 98%
5g
¥1904.00 2022-04-26

Hecogenin acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ,  Pyridine ;  overnight, rt
Referenz
Synthesis of Betamethasone From the Waste of Thai Agave Sisalana
Kongkathip, Ngampong; et al, Synthetic Communications, 2006, 36(7), 865-874

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, reflux
Referenz
Process improvement on the synthesis of C-nor-D-homo sapogenin
Zhou, Huan; et al, Hecheng Huaxue, 2009, 17(4), 517-520

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Copper(II) nitrate hemipentahydrate Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, rt
1.3 Reagents: Tetrasodium EDTA Solvents: Ethyl acetate ;  20 min, rt
Referenz
Copper oxidation chemistry using a 19-iminopyridine-bearing steroidal ligand: (i) C5-C6 olefin difunctionalization and (ii) C1β-hydroxylation/C19-peroxidation
Offei, Samuel D.; et al, Steroids, 2022, 186,

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Digitanol glycosides. XX. Partial synthesis of dihydrodigacetigenin 3-acetate
Tschesche, Rudolf; et al, Chemische Berichte, 1969, 102(5), 1542-56

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  10 min, rt
1.2 rt
1.3 Catalysts: Uranyl diacetate dihydrate ;  12 - 72 h, reflux
Referenz
Synthesis of esters from natural steroidal alcohols using Lewis type acid as a catalyst
Simeon, Jorge Lazaro Leyva; et al, LabCiencia con Noticias Tecnicas del Laboratorio, 2010, 18(3),

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
A Practical solution for aqueous reactions of water-insoluble high-melting-point organic substrates
Cui, Xiaoxue; et al, Green Chemistry, 2012, 14(3), 668-672

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
A process for the isolation of hecogenin from the juice of Agave sisalana and Agave veracruz
Srinivasulu, C.; et al, Research and Industry, 1983, 28(2), 104-6

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Water ;  rt
2.1 Solvents: Pyridine ;  rt
Referenz
Transformations of solasodine and derivatives of hecogenin by Cunninghamella elegans
Patel, Asmita V.; et al, Phytochemistry, 1994, 35(1), 125-33

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 -
2.1 Solvents: Water ;  rt
3.1 Solvents: Pyridine ;  rt
Referenz
Transformations of solasodine and derivatives of hecogenin by Cunninghamella elegans
Patel, Asmita V.; et al, Phytochemistry, 1994, 35(1), 125-33

Hecogenin acetate Raw materials

Hecogenin acetate Preparation Products

Hecogenin acetate Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:915-35-5)Hecogenin acetate
Bestellnummer:A1205699
Bestandsstatus:in Stock
Menge:5g/10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:42
Preis ($):364.0/656.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:915-35-5)Hecogenin acetate
A1205699
Reinheit:99%/99%
Menge:5g/10g
Preis ($):364.0/656.0
Email